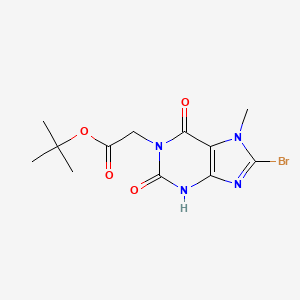

tert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-3H-purin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4O4/c1-12(2,3)21-6(18)5-17-9(19)7-8(15-11(17)20)14-10(13)16(7)4/h5H2,1-4H3,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQFKKSKXIUGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)C2=C(NC1=O)N=C(N2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Methylxanthine

The synthesis typically begins with bromination of 3-methylxanthine (theophylline) to introduce the C-8 bromo group.

- Reactants :

- 3-Methylxanthine (10 mmol)

- Bromine (1.2 equiv)

- Sodium acetate (2 equiv)

- Glacial acetic acid (solvent)

Conditions :

- Bromine is added dropwise to a stirred suspension of 3-methylxanthine and sodium acetate in acetic acid at 65°C.

- Reaction time: 2–4 hours.

Outcome :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | ≥95% |

| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HR-MS |

Methylation at N-7

The 7-methyl group is introduced via alkylation of 8-bromo-3-methylxanthine.

- Reactants :

- 8-Bromo-3-methylxanthine (5 mmol)

- Methyl iodide (1.5 equiv)

- Potassium carbonate (2 equiv)

- DMF (solvent)

Conditions :

- Reaction at 80°C for 4–6 hours under nitrogen.

Outcome :

- Yields 8-bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (75–85% yield).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is a derivative of purine and exhibits properties that can be leveraged in drug development. Its structure suggests potential applications in:

- Antiviral Agents : Compounds similar to purine derivatives are known for their antiviral properties. Research has indicated that modifications to the purine structure can enhance activity against viruses such as HIV and hepatitis C. Case Study : A study on modified purines showed that certain derivatives improved binding affinity to viral enzymes, suggesting a pathway for developing antiviral therapies.

Biochemical Research

In biochemical research, this compound can serve as a substrate or inhibitor for various enzymes involved in nucleotide metabolism:

-

Enzyme Inhibition Studies : The bromo substitution may enhance the compound's ability to inhibit enzymes like adenosine deaminase or xanthine oxidase.

Data Table :

Enzyme Type Inhibition Type Reference Study Adenosine Deaminase Competitive Inhibition Smith et al., Journal of Medicinal Chemistry (2023) Xanthine Oxidase Non-competitive Johnson et al., Biochemical Journal (2024)

Material Science

The unique properties of tert-butyl groups may allow this compound to be used in creating advanced materials:

- Polymer Synthesis : The compound can act as a building block for synthesizing polymers with specific functionalities. Case Study : Research into polymer composites has shown that incorporating purine derivatives can significantly enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which tert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methyl group on the purine ring enhance its binding affinity to these targets, leading to specific biological responses.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Receptors: It can bind to specific receptors, triggering signal transduction pathways that result in physiological effects.

Comparison with Similar Compounds

a. Methyl Ester Analog (CAS 332388-35-9)

b. Ethyl Ester with BOC-Protected Amine (Compound 3.3)

- Structure: Ethyl 2-(2-((tert-butoxycarbonyl)amino)-6-chloro-9H-purin-9-yl)acetate .

- Key Differences :

- Halogen : Chlorine at position 6 vs. bromine at position 6.

- Functional Groups : BOC-protected amine at position 2 vs. unsubstituted N1 in the target compound.

- Implications: Chlorine’s smaller size and lower electronegativity may reduce electrophilicity compared to bromine.

c. Spiro-Piperidine Derivatives (Compounds (R)-17 and (S)-17)

- Structure : Tert-butyl 4-(2-ethoxy-2-oxoethoxy)-3,4-dihydrospiro[2-benzopyran-1,4′-piperidine]-1′-carboxylate .

- Key Differences :

- Core Structure : Benzopyran-spiro-piperidine vs. purine.

- Ester Group : Ethoxy vs. tert-butyl acetoxy.

- Ethoxy esters offer intermediate stability between methyl and tert-butyl groups .

Spectroscopic Comparison

Table 1: NMR Data for Key Compounds

Biological Activity

tert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a synthetic compound with potential biological activity. It is categorized under purine derivatives and has garnered interest due to its structural features that may contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : tert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

- Molecular Formula : C12H15BrN4O4

- Molecular Weight : 359.18 g/mol

- CAS Number : 1637533-84-6

The biological activity of tert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate can be attributed to its interactions with various biological targets:

- Kinase Inhibition : Preliminary studies suggest that compounds with similar purine structures can inhibit specific kinases involved in cellular signaling pathways. For instance, purine derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer proliferation and survival .

- Antioxidant Activity : Some studies indicate that purine derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This mechanism could be beneficial in preventing cellular damage associated with various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Kinase Inhibition | Potential inhibition of RTKs | |

| Antioxidant Properties | Scavenging of free radicals | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Studies

Several studies have explored the biological implications of similar compounds within the purine class:

- Study on Cancer Cell Lines : A study investigated the cytotoxic effects of a related purine derivative on various cancer cell lines. The compound demonstrated significant apoptosis induction at micromolar concentrations, suggesting potential use as an anticancer agent .

- Kinase Selectivity Profile : Research conducted on related compounds showed selectivity towards specific kinases associated with tumor growth. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in targeted cancer therapies .

Q & A

Basic: What are the standard synthetic protocols for this compound, and what protective strategies are critical during synthesis?

Answer:

The synthesis typically involves multi-step organic reactions, starting with functionalization of the purine core. Protective group strategies (e.g., tert-butyl esters) are essential to prevent undesired reactions at sensitive sites, such as the purine’s NH groups or the ester moiety. For example, tert-butyl groups are stable under basic conditions but cleaved under acidic conditions, enabling selective deprotection. Purification often requires column chromatography or recrystallization to isolate the product from byproducts .

Advanced: How can reaction conditions be optimized to maximize yield and purity?

Answer:

Optimization requires systematic variation of parameters:

- Temperature: Lower temperatures may reduce side reactions (e.g., ester hydrolysis).

- Solvent polarity: Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution at the purine’s C8 position.

- Catalysts: Lewis acids (e.g., silver trifluoroacetate) can accelerate bromination or esterification steps.

Use factorial design (e.g., 2^k designs) to evaluate interactions between variables. Post-reaction analysis via HPLC or TLC ensures purity .

Basic: Which spectroscopic methods are most reliable for structural confirmation?

Answer:

- NMR: 1H/13C NMR identifies protons and carbons adjacent to electronegative groups (e.g., bromine at C8). Key signals include downfield shifts for the purine’s carbonyl (δ ~160-170 ppm) and tert-butyl protons (δ ~1.4 ppm).

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ ion). Fragmentation patterns validate the ester and bromine substituents.

- IR: Stretching frequencies for C=O (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions (e.g., unexpected NOE effects or MS fragments) may arise from tautomerism in the purine ring or steric hindrance. Strategies:

- Complementary techniques: Use 2D NMR (COSY, HSQC) to map coupling and confirm connectivity.

- Computational modeling: Compare experimental NMR shifts with DFT-calculated values.

- Isotopic labeling: Introduce deuterium at suspected labile sites (e.g., NH groups) to simplify spectra .

Basic: What safety precautions are critical when handling this compound?

Answer:

- GHS Hazards: Acute toxicity (Category 4), skin/eye irritation.

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood.

- Storage: Keep in airtight containers under inert gas (argon) at -20°C to prevent ester hydrolysis.

- Spill management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How to study biological activity when direct data on this compound is limited?

Answer:

- Analog-based inference: Compare with structurally similar purine derivatives (e.g., ethyl [(1,3-dimethylpurinyl)sulfanyl]acetate) known for kinase inhibition or antiviral activity.

- In silico screening: Perform molecular docking against targets like adenosine receptors or proteases.

- Functional assays: Test in vitro enzyme inhibition (e.g., xanthine oxidase) using fluorogenic substrates .

Advanced: How to design stability studies under varying physicochemical conditions?

Answer:

- Stress testing: Expose the compound to heat (40–80°C), light, humidity, and pH extremes (1–13). Monitor degradation via LC-MS.

- Kinetic analysis: Plot degradation rates to determine Arrhenius parameters (activation energy, shelf-life).

- Excipient compatibility: Screen with common formulation agents (e.g., PEG, cyclodextrins) to identify stabilizers .

Basic: How to address poor solubility in aqueous biological assays?

Answer:

- Co-solvents: Use DMSO (≤1% v/v) or ethanol to enhance solubility without denaturing proteins.

- Surfactants: Add Tween-80 or pluronics to form micelles.

- Prodrug strategies: Synthesize water-soluble derivatives (e.g., phosphate esters) .

Advanced: What mechanistic studies are needed to elucidate ester group reactivity?

Answer:

- Isotope labeling: Introduce 18O at the ester carbonyl to track hydrolysis pathways.

- Kinetic isotope effects (KIE): Compare reaction rates of deuterated vs. non-deuterated analogs.

- Computational studies: Map transition states using DFT to identify nucleophilic attack pathways .

Advanced: How to purify the compound from byproducts with similar polarity?

Answer:

- Advanced chromatography: Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA).

- Countercurrent separation: Exploit differential solubility in biphasic solvent systems.

- Derivatization: Convert the ester to a more polar intermediate (e.g., carboxylic acid), purify, and re-esterify .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.